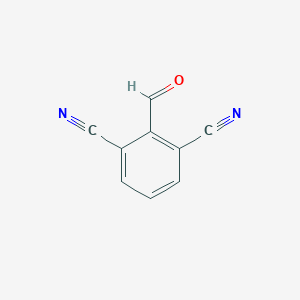

2,6-Dicyanobenzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

2-formylbenzene-1,3-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4N2O/c10-4-7-2-1-3-8(5-11)9(7)6-12/h1-3,6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYKUDVMGMZDHMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)C#N)C=O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,6 Dicyanobenzaldehyde

Nucleophilic Cyanation Approaches to 2,6-Dicyanobenzaldehyde

Nucleophilic cyanation stands as the most direct route to introduce the required nitrile functionalities onto the benzaldehyde (B42025) scaffold. This approach leverages the replacement of halides on an aromatic ring with a cyanide source.

The regioselective synthesis of this compound is commonly accomplished via the nucleophilic aromatic substitution (SNAr) of 2,6-dihalogenated benzaldehydes, such as 2,6-dichlorobenzaldehyde (B137635) or 2,6-dibromobenzaldehyde (B1337937). The presence of the aldehyde group, along with the two halogen atoms, activates the aromatic ring towards nucleophilic attack, specifically at the carbon atoms bearing the halogens.

The displacement of aryl halides with a cyanide group is a well-established transformation, with several catalytic systems developed to improve efficiency and yield.

Copper(I) Cyanide (Rosenmund-von Braun Reaction): The classic method for this transformation is the Rosenmund-von Braun reaction, which utilizes a stoichiometric or excess amount of copper(I) cyanide (CuCN). scispace.comorganic-chemistry.orgwikipedia.orgsynarchive.com This reaction typically requires high temperatures (150-250°C) and a polar, high-boiling solvent. organic-chemistry.orgchemsynthesis.com The mechanism is thought to involve the formation of a Cu(III) intermediate through the oxidative addition of the aryl halide to a copper(I) species, followed by reductive elimination to yield the aryl nitrile. organic-chemistry.org For the synthesis of this compound from a 2,6-dihalobenzaldehyde, this process would need to occur sequentially at both halogenated positions. The high temperatures can sometimes be incompatible with sensitive functional groups. chemsynthesis.com

Palladium-Catalyzed Cyanation: Modern approaches often employ palladium catalysts, which can offer milder reaction conditions and broader functional group tolerance. scispace.comorganic-chemistry.org These systems can utilize various cyanide sources, including less toxic alternatives like potassium ferrocyanide (K4[Fe(CN)6]). scispace.comorganic-chemistry.orgnih.govresearchgate.net The catalytic cycle generally involves oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the cyanide source and reductive elimination. For substrates like 2,6-dichlorobenzaldehyde, specialized ligands are often required to achieve high yields. organic-chemistry.org

Table 1: Comparison of Catalytic Systems for Aryl Cyanation

| Catalyst System | Cyanide Source | Typical Conditions | Advantages | Disadvantages |

| Copper(I) Cyanide | CuCN | High temperature (150-250°C), polar solvent | Cost-effective, well-established chemsynthesis.com | Harsh conditions, stoichiometric copper waste scispace.com |

| Palladium Complex | KCN, Zn(CN)2, K4[Fe(CN)6] | Lower temperature (70-130°C), various solvents | Milder conditions, high yields, tolerates functional groups scispace.comorganic-chemistry.org | Catalyst and ligand cost, potential catalyst poisoning researchgate.net |

The choice of solvent is critical in SNAr reactions as it must solvate the ionic intermediates and reagents effectively. Polar aprotic solvents are highly favored for these reactions. organic-chemistry.org

Dimethylformamide (DMF): DMF is a commonly used high-boiling polar solvent that facilitates the dissolution of both the organic substrate and the inorganic cyanide salts. organic-chemistry.org Its ability to stabilize the charged intermediate (Meisenheimer complex) formed during the nucleophilic attack lowers the activation energy of the reaction.

N-Methyl-2-pyrrolidone (NMP): NMP is another high-boiling polar aprotic solvent with similar properties to DMF, often used interchangeably or when higher temperatures are required.

Dimethyl Sulfoxide (B87167) (DMSO): DMSO is also effective in promoting SNAr reactions due to its high polarity and ability to solvate cations, leaving the cyanide anion more nucleophilic. nih.gov

The optimization of the solvent environment involves balancing substrate solubility, reaction rate, and temperature control. The rate of SNAr reactions can be significantly influenced by the solvent's polarity and its ability to stabilize the transition states involved. nih.gov

Table 2: Effect of Solvent on a Representative SNAr Cyanation Reaction

| Solvent | Dielectric Constant (approx.) | Boiling Point (°C) | General Observations |

| Dimethylformamide (DMF) | 37 | 153 | Good solubility for reagents, promotes reaction rate. organic-chemistry.org |

| N-Methyl-2-pyrrolidone (NMP) | 32 | 202 | Useful for higher temperature reactions. |

| Dimethyl Sulfoxide (DMSO) | 47 | 189 | Excellent solvating power, can accelerate reaction. nih.gov |

| Pyridine | 13 | 115 | Can act as both solvent and base, used in Rosenmund-von Braun. organic-chemistry.org |

The incorporation of the two cyanide groups onto the 2,6-dihalobenzaldehyde precursor proceeds through a sequential SNAr mechanism. This mechanism is generally accepted to be a two-step addition-elimination process. nih.gov

Nucleophilic Attack: A cyanide ion (CN⁻) attacks one of the carbon atoms bearing a halogen atom. This attack is perpendicular to the plane of the aromatic ring. The electron-withdrawing aldehyde group helps to stabilize the incoming negative charge.

Formation of a Meisenheimer Complex: This attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the aromatic ring and onto the ortho and para electron-withdrawing groups (in this case, the aldehyde and the remaining halogen).

Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the halide ion (e.g., Cl⁻ or Br⁻), yielding the mono-cyanated intermediate (e.g., 2-cyano-6-chlorobenzaldehyde).

Second Substitution: The process is repeated at the second halogenated position. The presence of the newly incorporated electron-withdrawing cyano group further activates the ring, facilitating the second nucleophilic attack by another cyanide ion to form the final this compound product.

For copper-catalyzed reactions, the mechanism is more complex and is believed to involve organocopper intermediates rather than a direct SNAr pathway. organic-chemistry.org

Maximizing the yield of this compound requires careful control of reaction conditions to enhance efficiency and suppress the formation of byproducts.

Temperature Control: Maintaining an optimal temperature is crucial. While higher temperatures increase the reaction rate, they can also lead to the degradation of the aldehyde functional group or the formation of undesired side products. A temperature range of 80–100°C is often targeted in palladium-catalyzed systems to balance reaction speed and selectivity.

Control of Intermediates: Incomplete reaction can lead to the presence of the mono-substituted intermediate (e.g., 2-chloro-6-cyanobenzaldehyde). Reaction monitoring by techniques like TLC or HPLC is essential to ensure the reaction goes to completion.

Minimizing Hydrolysis: The presence of water can lead to the hydrolysis of the nitrile groups to amides or carboxylic acids, or the oxidation of the aldehyde. Therefore, reactions are typically run under anhydrous conditions using dry solvents and an inert atmosphere (e.g., nitrogen or argon).

Purity of Reagents: Using pure starting materials and reagents, particularly the cyanide source, is important to prevent side reactions. Impurities in copper(I) cyanide, for instance, can affect its reactivity.

Transitioning the synthesis of this compound from a laboratory scale to industrial production introduces several challenges.

Toxicity and Handling of Cyanides: Cyanide salts are highly toxic. Industrial-scale operations require stringent safety protocols for storage, handling, and quenching of cyanide-containing reaction mixtures and waste streams. The use of less toxic cyanide sources like potassium ferrocyanide (K4[Fe(CN)6]) is a significant advantage in this regard, as it is a stable coordination complex that releases cyanide only under specific reaction conditions. nih.govresearchgate.net

Reaction Energetics: Nucleophilic aromatic substitution reactions can be exothermic. On a large scale, efficient heat management is critical to prevent thermal runaways, which could lead to pressure buildup and the formation of hazardous decomposition products.

Product Isolation and Purification: The classical Rosenmund-von Braun reaction often uses a large excess of CuCN and high-boiling solvents, which can complicate product isolation. organic-chemistry.org Purification on an industrial scale may require techniques like distillation or recrystallization, which must be optimized for efficiency and cost-effectiveness.

Cost and Availability of Materials: The cost of the starting 2,6-dihalobenzaldehyde, the catalyst (especially palladium), and specialized ligands are major economic considerations for large-scale synthesis. scispace.com

Cyanide Displacement on Dihalogenated Benzaldehydes (e.g., 2,6-Dibromobenzaldehyde)

One of the primary methods for synthesizing this compound involves the nucleophilic aromatic substitution of dihalogenated benzaldehydes. This approach typically utilizes precursors such as 2,6-dibromobenzaldehyde or 2,6-dichlorobenzaldehyde. The core of this transformation is the displacement of the halide atoms by cyanide ions.

The reaction is commonly facilitated by transition-metal catalysis, particularly with palladium complexes. Palladium-catalyzed cyanation of 2,6-dihalobenzaldehydes is an effective route. In this process, a cyanating agent, such as potassium cyanide (KCN) or zinc cyanide (Zn(CN)₂), provides the cyanide nucleophile. The reaction is performed under inert atmospheric conditions to prevent unwanted side reactions.

Optimization of this method involves several factors. The choice of catalyst and ligands is crucial; for instance, catalysts like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) with specific ligands can improve reaction efficiency. The solvent also plays a significant role, with polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) being preferred as they enhance the solubility of the reaction intermediates.

Table 1: Key Reagents in Cyanide Displacement Reactions

| Component | Example(s) | Role |

|---|---|---|

| Substrate | 2,6-Dibromobenzaldehyde, 2,6-Dichlorobenzaldehyde | Starting material with leaving groups |

| Cyanating Agent | KCN, Zn(CN)₂ | Source of cyanide nucleophile |

| Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃ | Facilitates the substitution reaction |

Directed Ortho-Metalation-Formylation Sequences for Precision Synthesis

Directed ortho-metalation (DoM) offers a powerful and regioselective method for the functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org This strategy allows for the precise installation of functional groups, making it a valuable tool for synthesizing complex molecules like this compound. The process involves an initial deprotonation at a position ortho to a directing metalation group (DMG), followed by quenching the resulting aryllithium species with an electrophile. wikipedia.org

The success of DoM hinges on the presence of a directing metalation group (DMG), which is typically a Lewis basic moiety that can coordinate with an organolithium reagent. wikipedia.orgbaranlab.org This interaction brings the strong base into proximity with a specific C-H bond on the aromatic ring, facilitating its deprotonation. baranlab.org For the synthesis of a 2,6-disubstituted benzaldehyde, a common strategy involves starting with a 1,3-disubstituted benzene (B151609) derivative where both substituents can cooperatively direct the metalation to the C-2 position, located between them. semanticscholar.org Functional groups like carboxamides, methoxy (B1213986) groups, and even halogens can serve as effective DMGs. wikipedia.orgthieme-connect.de In the context of this compound synthesis, one could envision a precursor like 1,3-dicyanobenzene (B1664544) being subjected to a DoM-formylation sequence, where the cyano groups themselves influence the site of metalation.

A primary advantage of DoM is the exceptional regiochemical control it provides. wikipedia.org Unlike conventional electrophilic aromatic substitution, which often yields a mixture of ortho and para isomers, DoM exclusively targets the position adjacent to the directing group. wikipedia.org This high degree of selectivity is critical for the synthesis of highly substituted aromatic compounds with a defined substitution pattern. In the case of a 1,3-disubstituted aromatic ring, the directing groups guide the organolithium base to deprotonate the C-2 proton, which is sterically accessible and activated by both groups. semanticscholar.org This generates a single aryllithium intermediate, which can then be trapped by an electrophile to yield the desired 2,6-disubstituted product with high precision. researchgate.net

Once the aryllithium intermediate is generated via directed ortho-metalation, the aldehyde functionality is introduced through a formylation reaction. thieme-connect.de The most common and effective formylating agent for this purpose is N,N-dimethylformamide (DMF). thieme-connect.decommonorganicchemistry.com The aryllithium species acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of DMF. The resulting tetrahedral intermediate is then hydrolyzed during aqueous workup to yield the final aldehyde product. The reaction is typically carried out at low temperatures (e.g., -78 °C) to ensure the stability of the organolithium intermediate and to control the reactivity.

Table 2: Steps in Directed Ortho-Metalation-Formylation

| Step | Process | Key Reagents | Purpose |

|---|---|---|---|

| 1 | Directed Metalation | 1,3-Disubstituted Arene, n-BuLi | Regioselective deprotonation at C-2 |

| 2 | Formylation | DMF | Introduction of the formyl group precursor |

Oxidative Transformation Pathways to this compound

An alternative synthetic route involves the oxidation of a methyl group on a pre-functionalized aromatic ring. This pathway is particularly useful when the corresponding methylarene is readily available.

The synthesis of this compound can be accomplished through the selective oxidation of the benzylic methyl group of 2,6-dicyanotoluene. Benzylic oxygenation is an attractive strategy for aldehyde synthesis due to the availability of the starting materials. nih.gov However, this transformation presents a significant challenge: the need for high selectivity. The oxidizing agent must be capable of converting the methyl group to an aldehyde without affecting the two electron-withdrawing cyano groups present on the ring and without over-oxidizing the newly formed aldehyde to a carboxylic acid. mdpi.com

A variety of reagents and protocols have been developed for the controlled oxidation of methylarenes. organic-chemistry.org These include stoichiometric chemical oxidants like o-iodoxybenzoic acid (IBX), which is known for its effectiveness in oxidizing benzylic positions. organic-chemistry.org Other methods involve transition metal-catalyzed aerobic oxidations, which utilize molecular oxygen as an environmentally benign oxidant. mdpi.comorganic-chemistry.org Electrochemical methods also offer a modern alternative, eliminating the need for chemical oxidants altogether. nih.gov The selection of the appropriate method and careful optimization of reaction conditions are paramount to achieve a high yield of this compound while preserving the integrity of the nitrile functionalities.

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2,6-Dibromobenzaldehyde |

| 2,6-Dichlorobenzaldehyde |

| Potassium cyanide |

| Zinc cyanide |

| Tetrakis(triphenylphosphine)palladium(0) |

| Tris(dibenzylideneacetone)dipalladium(0) |

| Dimethylformamide |

| Dimethyl sulfoxide |

| n-Butyllithium |

| 1,3-Dicyanobenzene |

| 2,6-Dicyanotoluene |

Evaluation of Oxidant Systems (e.g., Manganese Dioxide in Sulfuric Acid)

The conversion of an aromatic methyl group to an aldehyde is a cornerstone transformation in organic synthesis. However, the presence of two strong electron-withdrawing cyano (-CN) groups on the aromatic ring of 2,6-dicyanotoluene makes the benzylic C-H bonds more difficult to oxidize compared to electron-rich or neutral toluene (B28343) derivatives. The selection of an appropriate oxidant system is therefore critical to achieve chemoselectivity, stopping the oxidation at the aldehyde stage without proceeding to the carboxylic acid.

While manganese dioxide (MnO₂) is a well-known oxidizing agent, its use in a strong acidic medium like sulfuric acid (H₂SO₄) for this specific transformation presents challenges. Hot concentrated sulfuric acid tends to reduce MnO₂ to manganese(II) sulfate, a reaction that does not typically facilitate the selective oxidation of a deactivated methyl group. More commonly, benzylic oxidations are achieved using a variety of other metal-based and non-metal systems.

Several catalytic systems have been investigated for the oxidation of toluene and its derivatives. Transition metal catalysts involving cobalt, copper, and palladium have shown efficacy in oxidizing alkylarenes. nih.govmdpi.com For instance, certain cobalt and copper complexes can catalyze the oxidation of ethylbenzene (B125841) to acetophenone (B1666503) with high conversion and selectivity using oxidants like tert-butyl hydroperoxide (TBHP) or molecular oxygen. mdpi.com Biocatalytic approaches using unspecific peroxygenases (UPOs) have also emerged, which can oxygenate the primary benzylic carbons of toluenes. researchgate.net However, a significant challenge with electron-poor toluenes is the propensity for over-oxidation directly to the carboxylic acid, as the intermediate aldehyde is often more reactive than the starting material. researchgate.net

The choice of oxidant is paramount in controlling the reaction outcome. Systems that have been successfully employed for benzylic oxidations to aldehydes include:

Hypervalent Iodine Compounds: Reagents like Dess-Martin periodinane are known for mild and selective oxidation of alcohols to aldehydes, but direct C-H oxidation often requires different systems. N-heterocycle-stabilized λ³-iodanes have been shown to be effective for the selective synthesis of aldehydes from benzylic alcohols, avoiding overoxidation. beilstein-journals.org

Catalytic Systems with Molecular Oxygen or Peroxides: These are considered greener alternatives. Catalysts based on palladium, copper, and other transition metals are often used with O₂ or H₂O₂. nih.govnih.govgoogle.com

Photocatalytic and Electrochemical Methods: These modern techniques allow for C-H activation under mild conditions. nih.govmdpi.com Photocatalysis can generate reactive radical intermediates that lead to oxidation, while electrochemistry uses electricity to drive the transformation, avoiding stoichiometric chemical oxidants. mdpi.comacs.org

| Oxidant System Type | Common Examples | Applicability to Benzylic C-H Oxidation | Key Challenges |

| Transition Metal Catalysts | Co, Cu, Pd, Mn complexes with O₂, H₂O₂, or TBHP | Widely studied for toluene and derivatives. nih.govmdpi.comresearchgate.net | Over-oxidation to carboxylic acid, especially for electron-deficient substrates. Catalyst leaching and recycling. |

| Biocatalytic Systems | Unspecific Peroxygenases (UPOs) | Can oxygenate benzylic carbons using only H₂O₂. researchgate.net | Product distribution (alcohol, aldehyde, acid) can be difficult to control. researchgate.net |

| Hypervalent Iodine Reagents | IBX, DMP, Stabilized λ³-iodanes | Effective for alcohol oxidation; some systems used for direct C-H oxidation. beilstein-journals.org | Stoichiometric use leads to poor atom economy. Moisture sensitivity for some reagents. |

| Photocatalytic Systems | Organic dyes, semiconductor materials (e.g., MIL-125(Ti)) with O₂ | Visible-light-mediated oxidation under mild conditions. nih.gov | Substrate scope can be limited; optimization of light source and photocatalyst is required. |

| Electrochemical Systems | Direct or mediated electrooxidation | Avoids chemical oxidants, using electrons as the "reagent". nih.govmdpi.com | Requires specialized equipment; optimization of electrode materials and electrolytes is necessary. |

Mechanistic Studies of Methyl Group Activation and Aldehyde Formation

The mechanism for the oxidation of a benzylic methyl group to an aldehyde is a multi-step process initiated by the activation of a C-H bond. The specific pathway is highly dependent on the oxidant and reaction conditions, but generally involves the formation of a reactive intermediate at the benzylic position.

For 2,6-dicyanotoluene, the strong inductive and resonance electron-withdrawing effects of the two cyano groups deactivate the aromatic ring and strengthen the benzylic C-H bonds. This makes mechanisms that proceed via single-electron transfer (SET) from the aromatic ring energetically unfavorable. The most probable initiation step is a hydrogen atom abstraction (HAA) from the methyl group by a highly reactive radical species generated from the oxidant system. This direct attack on the C-H bond forms a 2,6-dicyanobenzyl radical.

Proposed Mechanistic Steps:

Initiation (C-H Activation): An active oxidant species (Ox•) abstracts a hydrogen atom from the methyl group of 2,6-dicyanotoluene to form a resonance-stabilized benzyl (B1604629) radical.

Ar-CH₃ + Ox• → Ar-CH₂• + Ox-H

Oxidation of the Benzyl Radical: The resulting benzyl radical is then trapped by an oxygen source. This could be molecular oxygen (O₂) to form a peroxy radical (Ar-CH₂OO•) or another component of the oxidant system. This step ultimately leads to the formation of 2,6-dicyanobenzyl alcohol (Ar-CH₂OH).

Oxidation of Benzyl Alcohol: The intermediate benzyl alcohol is typically more susceptible to oxidation than the starting toluene derivative. It is rapidly oxidized to the final product, this compound (Ar-CHO). This second oxidation step is often much faster than the first, which is why the alcohol is rarely isolated in direct C-H oxidation reactions. researchgate.net

Comparative Analysis of Synthetic Strategies for this compound

Beyond the direct oxidation of 2,6-dicyanotoluene, other synthetic routes are available for preparing this compound. A prominent alternative involves the introduction of the cyano groups onto a pre-functionalized benzene ring, such as a dihalobenzaldehyde. A comparative analysis of these strategies reveals trade-offs in terms of selectivity, efficiency, and sustainability.

Route A: Oxidation of 2,6-Dicyanotoluene Route B: Cyanation of 2,6-Dihalobenzaldehyde (e.g., 2,6-dichlorobenzaldehyde)

Assessment of Regioselectivity and Chemo-selectivity Across Different Routes

Regioselectivity refers to the control of the position of chemical bond formation.

In Route A , regioselectivity is not a major concern as the starting material, 2,6-dicyanotoluene, already possesses the desired 2,6-substitution pattern. The reaction occurs at the only available methyl group.

In Route B , regioselectivity is predetermined by the choice of the starting material, such as 2,6-dichlorobenzaldehyde or 2,6-dibromobenzaldehyde. The synthesis of this precursor must be regioselective, but the final cyanation step itself proceeds at the defined halogenated positions.

Chemoselectivity is the selective reaction of one functional group in the presence of others. This is a critical challenge in both routes.

In Route A , the primary chemoselectivity challenge is to oxidize the methyl group while leaving the two cyano groups intact and, crucially, to stop the oxidation at the aldehyde stage. The high reactivity of the aldehyde product makes it susceptible to over-oxidation to 2,6-dicyanobenzoic acid, which is a common side reaction, particularly with powerful oxidants or prolonged reaction times. researchgate.net

In Route B , the challenge is to substitute the two halogen atoms with cyano groups without affecting the aldehyde functional group. The aldehyde group is sensitive to both nucleophilic attack and certain oxidative or reductive conditions that might be present during cyanation. This is often achieved through transition-metal-catalyzed methods, such as palladium-catalyzed cyanation using zinc cyanide (Zn(CN)₂) or copper(I) cyanide (CuCN) in a Rosenmund-von Braun reaction, which can proceed under conditions that preserve the aldehyde.

| Synthetic Route | Regioselectivity | Chemoselectivity Challenges |

| A: Oxidation | High (pre-defined by substrate) | - Preventing over-oxidation of the desired aldehyde to a carboxylic acid. researchgate.net- Ensuring the stability of cyano groups under oxidative conditions. |

| B: Cyanation | High (pre-defined by substrate) | - Selective replacement of halogens without reaction at the aldehyde group.- Aldehyde group's sensitivity to nucleophiles or harsh reaction conditions. |

Examination of Atom Economy and Sustainability in Synthetic Design

The principles of green chemistry, particularly atom economy, provide a framework for evaluating the efficiency and environmental impact of synthetic routes. jocpr.comnih.gov Atom economy measures the proportion of reactant atoms that are incorporated into the final desired product. ekb.eg

Route A (Oxidation): The atom economy of this route is highly dependent on the chosen oxidant.

High Atom Economy: If a catalytic process using molecular oxygen (O₂) or hydrogen peroxide (H₂O₂) is employed, the atom economy is excellent. The only byproduct is water, making it a highly sustainable approach.

C₉H₆N₂ + O₂ → C₉H₄N₂O + H₂O (Theoretical Atom Economy = 87%)

Low Atom Economy: If stoichiometric oxidants like chromium trioxide (CrO₃) or potassium permanganate (B83412) (KMnO₄) are used, the atom economy is very poor, as large amounts of inorganic waste are generated.

Route B (Cyanation): This route inherently has a lower atom economy due to the nature of substitution reactions. For example, using CuCN to displace chlorine from 2,6-dichlorobenzaldehyde:

C₇H₄Cl₂O + 2 CuCN → C₉H₄N₂O + 2 CuCl

In this reaction, two equivalents of copper(I) chloride are produced as a stoichiometric byproduct. The calculation shows that a significant portion of the reactant mass is converted into waste rather than the desired product.

Sustainability Considerations:

Route A (Catalytic Oxidation): This pathway is potentially more sustainable if it utilizes a green oxidant (O₂, H₂O₂), avoids toxic heavy metal catalysts, and is energy efficient. It represents a more modern and "greener" approach to synthesis. nih.gov

Route B (Cyanation): This route relies on highly toxic cyanide sources (e.g., CuCN, Zn(CN)₂), which pose significant safety and environmental risks. semanticscholar.org The process also generates stoichiometric metal salt waste, which requires disposal. While effective, this route is less favorable from a green chemistry perspective.

| Metric | Route A: Oxidation (Catalytic, with O₂) | Route B: Cyanation (with CuCN) |

| Atom Economy | Excellent (~87%) | Poor (significant salt byproduct) |

| Primary Byproduct | Water (H₂O) | Copper(I) Chloride (CuCl) |

| Reagent Toxicity | Low (O₂ or H₂O₂) | High (Cyanide salts are highly toxic) |

| Sustainability | Potentially high, aligns with green chemistry principles. nih.gov | Low, due to toxic reagents and waste generation. |

Reactivity and Reaction Mechanisms of 2,6 Dicyanobenzaldehyde

Electrophilic Reactivity of the Aldehyde Moiety

The two cyano (-C≡N) groups are powerful electron-withdrawing groups, which decrease the electron density of the aromatic ring through both inductive and resonance effects. This electronic modification results in a highly activated aldehyde group. The withdrawal of electron density makes the carbonyl carbon of the aldehyde group significantly more electrophilic and, consequently, more susceptible to nucleophilic attack compared to unsubstituted benzaldehyde (B42025).

Nucleophilic Addition Reactions at the Carbonyl Center

Nucleophilic addition is a characteristic reaction of aldehydes. The process is initiated by the attack of a nucleophile on the electron-deficient carbonyl carbon. masterorganicchemistry.com This attack breaks the pi (π) bond of the carbonyl group, and the electrons are pushed to the electronegative oxygen atom. The result is the formation of a tetrahedral alkoxide intermediate, where the hybridization of the carbonyl carbon changes from sp² to sp³. libretexts.orglibretexts.org In a subsequent step, this intermediate is typically protonated by an acid or solvent to yield an alcohol product. pressbooks.pub

The general mechanism is as follows:

Nucleophilic Attack: A nucleophile (Nu⁻) attacks the electrophilic carbonyl carbon.

Intermediate Formation: A tetrahedral alkoxide intermediate is formed.

Protonation: The alkoxide is protonated to give the final alcohol product.

Due to the trigonal planar geometry of the starting aldehyde, the nucleophile can attack from either face of the carbonyl group, which can lead to a racemic mixture of enantiomers if a new chiral center is formed. docbrown.info A variety of nucleophiles can participate in this reaction with 2,6-Dicyanobenzaldehyde.

| Nucleophile (Example) | Reagent | Product Type |

|---|---|---|

| Hydride Ion (H⁻) | Sodium Borohydride (NaBH₄) or Lithium Aluminum Hydride (LiAlH₄) | Primary Alcohol (2,6-Dicyanobenzyl Alcohol) |

| Cyanide Ion (CN⁻) | Hydrogen Cyanide (HCN) with a catalytic base | Cyanohydrin |

| Organometallic Reagents (e.g., R⁻) | Grignard Reagents (R-MgX) or Organolithium Reagents (R-Li) | Secondary Alcohol |

Condensation Reactions Involving the Aldehyde Group (e.g., Schiff Base Formation)

Condensation reactions of this compound, particularly with primary amines, lead to the formation of imines, commonly known as Schiff bases. This reaction is a cornerstone in the synthesis of various organic compounds and ligands for coordination chemistry. nih.gov The reaction is typically reversible and often requires acid catalysis.

The mechanism involves two main stages:

Nucleophilic Addition: The nitrogen atom of the primary amine acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. This leads to a zwitterionic intermediate that quickly undergoes a proton transfer to form a neutral carbinolamine. nih.gov

Dehydration: The carbinolamine is then protonated on the oxygen atom by an acid catalyst, turning the hydroxyl group into a good leaving group (water). Subsequent elimination of water and formation of a carbon-nitrogen double bond yields the final imine product. nih.gov

| Reactant 1 | Reactant 2 (Example) | Product | Product Class |

|---|---|---|---|

| This compound | Primary Amine (R-NH₂) | 2,6-Dicyano-N-alkylidenebenzenamine | Schiff Base (Imine) |

| This compound | Aniline (C₆H₅NH₂) | N-(2,6-dicyanobenzylidene)aniline | Schiff Base (Imine) |

| This compound | Hydrazine (B178648) (H₂NNH₂) | This compound hydrazone | Hydrazone |

Mechanistic Investigations of Aldehyde Functional Group Transformations

The aldehyde group of this compound can be readily oxidized to a carboxylic acid group, yielding 2,6-Dicyanobenzoic Acid. This transformation is a common reaction in organic synthesis and can be achieved using a variety of strong oxidizing agents.

The mechanism of oxidation can vary depending on the reagent used. For instance, with permanganate (B83412) or dichromate salts in aqueous conditions, the aldehyde is first hydrated to form a geminal diol. This hydrate (B1144303) is then oxidized by the inorganic oxidant, where a C-H bond is broken and a C-O double bond is formed.

| Oxidizing Agent | Typical Conditions |

|---|---|

| Potassium Permanganate (KMnO₄) | Aqueous, basic or acidic solution |

| Chromic Acid (H₂CrO₄), generated from CrO₃ or Na₂Cr₂O₇ | Aqueous acid, often with acetone (B3395972) (Jones oxidation) |

| Silver(I) Oxide (Ag₂O) or Tollens' Reagent ([Ag(NH₃)₂]⁺) | Aqueous ammonia (B1221849) |

| Hydrogen Peroxide (H₂O₂) | Often requires a catalyst |

The reduction of the aldehyde group in this compound to a primary alcohol, 2,6-Dicyanobenzyl Alcohol, is a fundamental transformation. This is typically accomplished using metal hydride reagents.

The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the reducing agent to the electrophilic carbonyl carbon. This step forms a tetrahedral alkoxide intermediate. The reaction is completed by a workup step, usually with water or a dilute acid, which protonates the alkoxide to give the final alcohol product.

| Reducing Agent | Typical Solvent | Notes |

|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | A mild and selective reagent that does not reduce the cyano groups. |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, Tetrahydrofuran (THF) | A very powerful reducing agent; requires anhydrous conditions and a separate aqueous workup. Can also reduce nitrile groups. |

| Catalytic Hydrogenation (H₂) | Palladium on Carbon (Pd/C), Platinum(IV) Oxide (PtO₂) | Can also reduce the cyano groups and the aromatic ring under harsh conditions. |

This compound lacks α-hydrogens (hydrogen atoms on the carbon adjacent to the carbonyl group). This structural feature makes it a suitable substrate for the Cannizzaro reaction, a base-induced disproportionation reaction. wikipedia.org In this process, two molecules of the aldehyde react in the presence of a strong base; one molecule is oxidized to a carboxylic acid (in its salt form), and the other is reduced to a primary alcohol. adichemistry.comallen.in

The mechanism of the Cannizzaro reaction is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of one aldehyde molecule, forming a tetrahedral intermediate. wikipedia.orgadichemistry.com This intermediate then acts as a hydride donor, transferring a hydride ion (H⁻) to the carbonyl carbon of a second aldehyde molecule. This hydride transfer is the rate-determining step. adichemistry.com This simultaneous oxidation and reduction results in the formation of a carboxylate anion and an alkoxide, which after proton exchange or workup, yield the final products. wikipedia.orguobasrah.edu.iq

| Starting Material | Conditions | Oxidation Product | Reduction Product |

|---|---|---|---|

| This compound (2 molecules) | Concentrated NaOH or KOH | Sodium 2,6-dicyanobenzoate | 2,6-Dicyanobenzyl alcohol |

Reactivity of the Aromatic Nitrile Substituents

The two nitrile groups on the aromatic ring are pivotal to the molecule's reactivity, participating in both substitution and cyclization reactions.

Nucleophilic Substitution Reactions Involving the Cyano Groups

While the cyano group is not a classical leaving group like a halide, its displacement via nucleophilic aromatic substitution (SNAr) is possible on highly electron-deficient aromatic and heteroaromatic systems. The SNAr mechanism requires significant activation of the ring by electron-withdrawing groups, a condition that is met in this compound. In studies involving other activated systems, such as cyanoazines, the cyanide function has been shown to be displaced by potent carbon nucleophiles, including the anions of certain esters and nitriles. researchgate.net This displacement enables the cyanide to function as a leaving group, a role that adds flexibility in synthetic design. researchgate.net

For this compound, the presence of two cyano groups and an aldehyde group strongly withdraws electron density from the ring, potentially making it susceptible to such a substitution. However, this pathway is less common compared to reactions involving the more reactive aldehyde group or intramolecular cyclizations. A successful substitution would necessitate a powerful nucleophile capable of attacking the ipso-carbon and expelling the cyanide anion. There is also precedent for an oxidative nucleophilic substitution of a hydrogen atom on the related compound 1,3-dicyanobenzene (B1664544). researchgate.net

Cyclization and Annulation Reactions Mediated by Nitrile Functionality

The nitrile groups of this compound serve as excellent electrophilic sites for intramolecular cyclization reactions, particularly after an initial reaction at the aldehyde carbonyl. This bifunctional nature allows for the construction of various fused heterocyclic systems.

The reaction of this compound with different nucleophiles can lead to a variety of fused heterocycles. A prominent example is the synthesis of isoindolinone derivatives. This process is initiated by the reaction of a primary amine with the aldehyde group to form an imine intermediate. The nitrogen of the imine then performs an intramolecular nucleophilic attack on one of the adjacent cyano groups. Subsequent tautomerization and hydrolysis yield the stable isoindolinone ring system. This strategy is well-documented for the related 2-cyanobenzaldehyde, which undergoes cascade reactions to form isoindolinones and other related heterocycles. researchgate.net

Similarly, the formation of fused phthalazine (B143731) derivatives is a plausible pathway. This would involve a reaction with hydrazine or its derivatives. The initial step is the condensation of hydrazine with the aldehyde to form a hydrazone. The terminal nitrogen of the hydrazone moiety can then act as an intramolecular nucleophile, attacking one of the nitrile groups to form the six-membered pyridazine (B1198779) ring characteristic of the phthalazine system. longdom.orgjournaljpri.com This sequence provides a direct route to functionalized phthalazine structures fused to the existing benzene (B151609) ring.

The structure of the nucleophile is the determining factor in the pathway of heterocycle formation. The initial condensation with the aldehyde group forms an intermediate whose subsequent intramolecular reaction is dictated by the nature of the nucleophilic atoms introduced.

A clear distinction can be made between reactions with primary amines and hydrazines:

Primary Amines (R-NH₂): The single nucleophilic nitrogen atom attacks a nitrile group to form a five-membered ring, leading to the formation of N-substituted isoindolinones. researchgate.net

Hydrazine (H₂N-NH₂): With two adjacent nucleophilic nitrogen atoms, after the initial condensation, the terminal nitrogen attacks a nitrile group to form a six-membered ring, resulting in a phthalazine derivative. longdom.orgjournaljpri.com

This divergent reactivity allows for the selective synthesis of different heterocyclic cores from the same starting material, simply by choosing the appropriate nucleophile.

Table 1: Influence of Nucleophile on Heterocycle Formation

| Nucleophile | Intermediate Type | Ring Formed (Intramolecular Attack) | Final Heterocyclic Product |

|---|---|---|---|

| Primary Amine (R-NH₂) | Imine | 5-membered | Isoindolinone |

| Hydrazine (H₂N-NH₂) | Hydrazone | 6-membered | Phthalazine |

Aromatic Ring Reactivity and Collective Substituent Effects

Impact of Strong Electron-Withdrawing Cyano Groups on Aromatic Electrophilicity

The aromatic ring of this compound is profoundly influenced by the collective electronic effects of its three substituents. The aldehyde (-CHO) and the two cyano (-CN) groups are all potent electron-withdrawing groups. They deactivate the aromatic ring towards electrophilic aromatic substitution by pulling electron density away through both the sigma framework (inductive effect) and the pi system (resonance effect).

This strong electron withdrawal results in a highly electron-deficient or "electrophilic" aromatic ring. The carbon atoms of the ring bear a significant partial positive charge, which has two major consequences for its reactivity:

Deactivation towards Electrophilic Attack: The ring is highly resistant to reactions with electrophiles, as there is insufficient electron density to attract and stabilize an incoming electrophilic species.

Activation towards Nucleophilic Attack: The electron-poor nature of the ring makes it susceptible to attack by nucleophiles. This is the underlying principle that enables the SNAr reactions discussed previously researchgate.net and enhances the electrophilicity of the nitrile carbons for intramolecular cyclization. researchgate.net In photochemical reactions, highly electron-deficient aromatic nitriles like 1,4-dicyanobenzene are known to act as excellent electron acceptors, further highlighting the electrophilic character of the ring system. cdnsciencepub.com

In essence, the combination of two cyano groups and an aldehyde group transforms the benzene ring from a nucleophile (its typical role) into a pronounced electrophile.

Compound Index

Comparative Reactivity Studies with Analogous Benzaldehydes (e.g., 2,6-Difluorobenzaldehyde)

While direct, side-by-side kinetic studies comparing the reactivity of this compound with its analogous benzaldehydes, such as 2,6-difluorobenzaldehyde (B1295200), are not extensively documented in publicly available literature, the principles of physical organic chemistry allow for a robust comparative analysis based on the electronic properties of the substituents. The reactivity of the aldehyde functional group in benzaldehyde derivatives is profoundly influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups are known to enhance the electrophilicity of the carbonyl carbon, thereby increasing its reactivity towards nucleophiles.

Both the cyano (-CN) and fluoro (-F) groups are electron-withdrawing. However, they exert their influence through different mechanisms. The fluorine atom is highly electronegative and withdraws electron density primarily through the inductive effect (σ-effect). The cyano group, on the other hand, is a powerful electron-withdrawing group that operates through both a strong inductive effect and a significant resonance effect (π-effect), particularly when situated at the ortho and para positions.

In the context of 2,6-disubstitution, these electronic effects are pronounced. For this compound, the two cyano groups strongly withdraw electron density from the benzene ring, which in turn makes the carbonyl carbon significantly more electron-deficient and, therefore, more susceptible to nucleophilic attack. In contrast, while the two fluorine atoms in 2,6-difluorobenzaldehyde also withdraw electron density inductively, fluorine can also exert a weak π-donating effect through resonance, which can partially counteract its inductive withdrawal.

Given the superior electron-withdrawing capacity of the cyano group via both induction and resonance, it is anticipated that this compound would exhibit a higher reactivity towards nucleophilic addition reactions compared to 2,6-difluorobenzaldehyde. This heightened reactivity is a direct consequence of the greater stabilization of the negative charge that develops on the carbonyl oxygen in the transition state of the reaction.

| Compound | Substituent | Electronic Effect | Expected Relative Reactivity |

| This compound | Cyano (-CN) | Strong inductive and resonance withdrawal | High |

| 2,6-Difluorobenzaldehyde | Fluoro (-F) | Strong inductive withdrawal, weak resonance donation | Moderate |

| Benzaldehyde | Hydrogen (-H) | Reference | Low |

Advanced Applications in Organic Synthesis

Strategies for Diversification and Library Synthesis

The strategic use of a central scaffold molecule is a cornerstone of modern combinatorial chemistry and library synthesis, enabling the rapid generation of a multitude of structurally related compounds for high-throughput screening. 2,6-Dicyanobenzaldehyde presents itself as a valuable starting scaffold for such diversification strategies due to the presence of three reactive functional groups: an aldehyde and two nitrile moieties. These groups can participate in a variety of chemical transformations, particularly multicomponent reactions (MCRs), which are highly efficient for creating molecular diversity. MCRs allow for the assembly of three or more reactants in a single synthetic operation to form a complex product that incorporates substantial portions of all the starting materials. This approach is characterized by high atom economy, procedural simplicity, and the ability to quickly build up molecular complexity, making it ideal for the construction of compound libraries.

Several key MCRs could theoretically be employed to generate diverse libraries from a this compound core. These strategies introduce multiple points of diversity by varying the other components in the reaction.

Potential Multicomponent Reaction Strategies for Library Synthesis:

Biginelli Reaction: This classical three-component reaction involves an aldehyde, a β-ketoester, and urea (B33335) (or thiourea) to produce dihydropyrimidinones or the corresponding thiones. wikipedia.orgillinois.edunih.gov By using this compound as the aldehyde component, a library of dihydropyrimidinones with the 2,6-dicyanophenyl group at the 4-position could be synthesized. The diversity of the library can be expanded by varying the β-ketoester and the urea/thiourea component. wikipedia.orgillinois.edunih.gov

Hantzsch Dihydropyridine Synthesis: This MCR typically involves an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia (B1221849) or ammonium (B1175870) acetate (B1210297) to form dihydropyridines. beilstein-journals.orgwikipedia.org Employing this compound in this reaction would lead to a library of 1,4-dihydropyridines, which are a significant class of biologically active compounds. beilstein-journals.orgwikipedia.org Diversification can be achieved by using different β-ketoesters.

Ugi Reaction: The Ugi four-component reaction (U-4CR) is a powerful tool for generating peptide-like structures. frontiersin.orgresearchgate.netnih.gov It combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a bis-amide. frontiersin.orgresearchgate.netnih.gov Using this compound as the aldehyde component would allow for the creation of a highly diverse library by varying the other three components, introducing a wide range of functional and stereochemical diversity.

Passerini Reaction: This three-component reaction involves an aldehyde, a carboxylic acid, and an isocyanide to yield α-acyloxy carboxamides. nih.govwikipedia.orgbohrium.com A library derived from this compound using the Passerini reaction would feature variations in the carboxylic acid and isocyanide components, leading to a collection of compounds with diverse ester and amide functionalities. nih.govwikipedia.orgbohrium.com

The table below illustrates the potential for generating a diverse chemical library from this compound using various MCRs and a selection of commercially available building blocks. Each combination of reactants would result in a unique final product, allowing for the systematic exploration of the chemical space around the 2,6-dicyanophenyl scaffold.

Table 1: Illustrative Library Generation from this compound via Multicomponent Reactions

| Entry | Multicomponent Reaction | Reactant 2 (Variable) | Reactant 3 (Variable) | Reactant 4 (Variable) | Potential Product Core Structure |

| 1 | Biginelli | Ethyl acetoacetate | Urea | - | 4-(2,6-dicyanophenyl)-3,4-dihydropyrimidin-2(1H)-one |

| 2 | Biginelli | Methyl acetoacetate | Thiourea | - | 4-(2,6-dicyanophenyl)-3,4-dihydropyrimidine-2(1H)-thione |

| 3 | Hantzsch | Ethyl acetoacetate | Ammonium acetate | - | 1,4-dihydro-2,6-dimethyl-4-(2,6-dicyanophenyl)pyridine-3,5-dicarboxylate |

| 4 | Hantzsch | Methyl 3-oxobutanoate | Ammonia | - | 1,4-dihydro-2,6-dimethyl-4-(2,6-dicyanophenyl)pyridine-3,5-dicarboxylate |

| 5 | Ugi | Aniline | Acetic acid | tert-Butyl isocyanide | N-(tert-butyl)-2-(2,6-dicyanophenyl)-2-(phenylacetamido)acetamide |

| 6 | Ugi | Benzylamine | Benzoic acid | Cyclohexyl isocyanide | N-cyclohexyl-2-(benzamido)-2-(2,6-dicyanophenyl)acetamide |

| 7 | Passerini | Acetic acid | tert-Butyl isocyanide | - | 1-((tert-butylamino)carbonyl)-1-(2,6-dicyanophenyl)methyl acetate |

| 8 | Passerini | Benzoic acid | Cyclohexyl isocyanide | - | 1-((cyclohexylamino)carbonyl)-1-(2,6-dicyanophenyl)methyl benzoate |

This strategic approach, combining a versatile central scaffold like this compound with the efficiency of multicomponent reactions, provides a powerful platform for the generation of large and diverse chemical libraries. The resulting compounds can then be screened for a wide range of applications, from materials science to drug discovery, accelerating the identification of novel molecules with desired properties.

Role in Materials Science and Supramolecular Chemistry

Integration into Functional Materials Design

The inherent reactivity and rigid planar structure of 2,6-Dicyanobenzaldehyde make it a strategic intermediate for creating larger, more complex molecular architectures for functional materials. The compound's aldehyde function is a versatile handle for covalent bond formation, particularly through condensation reactions, while the dicyano-substituted benzene (B151609) core provides specific electronic and structural properties to the resulting material.

This compound is a key starting material in the synthesis of specialized polymers, most notably phthalocyanines and related macrocyclic compounds. Phthalocyanines are large, aromatic, macrocyclic polymers with an 18-π-electron system, renowned for their exceptional thermal and chemical stability. jchemrev.com They are synthesized through the cyclotetramerization of phthalonitrile precursors, which can be derived from this compound. These polymers are significant in materials science due to their intense color and semiconductor properties.

The synthesis of advanced polymers can also be achieved through polycondensation reactions involving the aldehyde group. By reacting this compound with polyamines, it is possible to form Schiff base polymers. nih.gov This type of reaction creates long polymer chains containing imine (-CH=N-) linkages, which can coordinate with metal ions to form polymer-metal complexes for applications such as specialty coatings. nih.gov

Table 1: Examples of Polymerization Reactions Involving Dicyano-Aromatic Precursors

| Polymer Type | Precursor Class | Polymerization Method | Key Properties of Polymer |

|---|---|---|---|

| Phthalocyanines | Phthalonitriles | Cyclotetramerization | High thermal stability, semiconductivity, strong optical absorption |

| Schiff Base Polymers | Dicarboxaldehydes & Diamines | Polycondensation | Metal-coordinating ability, processability |

This table is generated based on synthetic principles and examples from related dicyano-aromatic compounds.

While not typically used as a primary linker itself, this compound serves as an excellent precursor for designing and synthesizing custom organic ligands for the construction of Metal-Organic Frameworks (MOFs) and coordination polymers. d-nb.info MOFs are a class of crystalline porous materials formed by the self-assembly of metal ions or clusters with multitopic organic linkers. d-nb.inforesearchgate.net

The aldehyde group of this compound can be readily transformed into multidentate chelating sites through Schiff base condensation with various amine-containing molecules. nih.gov For example, reaction with aminopyridines or other nitrogen-rich compounds can yield ligands with multiple coordination points capable of bridging metal centers to form 1D, 2D, or 3D networks. nih.govnih.gov This strategy allows for precise control over the resulting framework's topology, pore size, and functionality. The introduction of the rigid, dicyano-functionalized phenyl ring into the ligand backbone can influence the electronic properties and structural stability of the final MOF or coordination polymer.

The general approach involves two steps:

Ligand Synthesis : Condensation of this compound with a selected amine to create a Schiff base ligand with desired coordination sites.

Framework Assembly : Reaction of the synthesized ligand with a metal salt under solvothermal or other conditions to induce self-assembly into the final crystalline framework. d-nb.info

The dicyano-substituted aromatic core of this compound is instrumental in the development of materials with tailored optical and electronic properties. The strong electron-withdrawing nature of the two cyano groups significantly influences the electron density of the aromatic system, which in turn affects the energy levels of molecules derived from it.

This is particularly evident in phthalocyanines, which are synthesized from dicyano-aromatic precursors. These macrocyclic compounds are known for their applications as robust dyes and optical materials. Specifically, certain phthalocyanine and naphthalocyanine analogues exhibit strong absorption in the near-infrared (NIR) region, making them valuable for applications in thermal shielding, optical data storage, and photodynamic therapy. nih.gov

Furthermore, derivatives of the 2,6-dicyanoaromatic structure, such as substituted 2,6-dicyanoanilines, have been investigated for their potential in creating materials with non-linear optical (NLO) properties and for use in light-emitting diodes (LEDs). researchgate.net

Supramolecular Assembly and Self-Organized Systems

Supramolecular chemistry focuses on chemical systems composed of a discrete number of assembled molecular subunits, held together by non-covalent intermolecular forces. This compound is a valuable component in this field, primarily as a starting point for creating molecules designed to participate in self-assembly processes.

The design of self-assembling systems based on this compound leverages several key non-covalent interactions. nih.govjussieu.fr After its conversion into larger molecules, such as Schiff base macrocycles, the structural features of the original compound guide the assembly. The primary non-covalent forces at play include:

π-π Stacking : The electron-deficient aromatic ring of the 2,6-dicyanophenyl group can interact favorably with electron-rich aromatic systems in adjacent molecules. This stacking is a dominant force in organizing planar molecules into ordered columns or layers. researchgate.net

Dipole-Dipole Interactions : The two cyano groups possess strong dipole moments, leading to electrostatic interactions that can direct the alignment of molecules.

Hydrogen Bonding : While this compound itself is not a hydrogen bond donor, it can be easily converted into Schiff bases or other derivatives that contain N-H or O-H groups, introducing the capacity for strong, directional hydrogen bonding. researchgate.net

By strategically combining these interactions, chemists can program molecules to self-organize into predictable, higher-order structures. The Non-Covalent Interaction (NCI) index is a computational tool used to visualize and analyze these weak interactions in real space, aiding in the rational design of such systems. jussieu.frmdpi.com

The reactive nature of this compound allows for its use in template-directed synthesis to form discrete, shape-persistent macrocycles. Through Schiff base condensation reactions with specific diamines, it can form [1+1] or [2+2] macrocycles. These macrocycles serve as well-defined building blocks, or tectons, for the subsequent construction of larger, ordered supramolecular architectures.

Once formed, these macrocyclic building blocks can self-assemble in solution or at interfaces via the non-covalent interactions described previously. For instance, flat, disc-like macrocycles can stack on top of one another through π-π interactions to form one-dimensional columns. These columns can then pack into two-dimensional sheets or three-dimensional networks. Hydrogen bonding between the peripheries of the macrocycles can link them into extended 2D sheets. researchgate.net The combination of these directional interactions allows for the bottom-up construction of complex and highly ordered materials from simple molecular precursors.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Phthalonitrile |

| 2,6-Dicyanoaniline |

| 2,6-pyridinedicarboxaldehyde |

| Naphthalocyanine |

Exploration of Host-Guest Chemistry with this compound Derivatives

The structural framework of this compound, characterized by its reactive aldehyde functionality and the presence of two nitrile groups on a benzene ring, makes it a valuable precursor for the synthesis of sophisticated host molecules in supramolecular chemistry. The inherent reactivity of the aldehyde group readily facilitates condensation reactions, particularly with amines, to form Schiff bases. This reactivity is a cornerstone for constructing macrocyclic and macropolycyclic architectures, such as cryptands, which are central to the field of host-guest chemistry.

These macrocycles, derived from this compound, are designed to possess well-defined cavities capable of encapsulating smaller "guest" molecules or ions. The nitrile groups, in addition to their electronic influence on the aromatic ring, can also act as potential donor sites for metal coordination or participate in non-covalent interactions within the host-guest complex.

Research in this area focuses on several key aspects of host-guest interactions:

Anion Recognition: While cation binding is more common, the design of macrocycles for anion recognition is a growing area of interest. The electron-deficient cavity of some macrocycles and the potential for hydrogen bonding interactions can be exploited to bind anions.

Inclusion of Neutral Molecules: The hydrophobic cavities of these macrocyclic hosts can encapsulate small organic molecules. cambridgescholars.com The binding is driven by a combination of forces, including van der Waals interactions, hydrophobic effects, and potential hydrogen bonding. The shape and size complementarity between the host and guest are crucial for stable complex formation.

The exploration of host-guest chemistry with this compound derivatives often involves the synthesis of a library of related macrocycles with systematic variations in their structure. This allows for a detailed investigation of structure-property relationships, providing insights into the factors that govern molecular recognition.

Table 1: Investigated Host-Guest Systems with Related Macrocyclic Structures

| Host Type | Guest Type(s) | Key Findings |

| Schiff Base Macrocycles | Cations (e.g., alkali metals, transition metals) | Selective binding based on cation size and macrocycle cavity dimensions. taylorfrancis.com |

| Anions (e.g., halides) | Recognition driven by hydrogen bonding and electrostatic interactions. beilstein-journals.org | |

| Neutral Organic Molecules | Encapsulation within the hydrophobic cavity, influenced by size and shape complementarity. nih.gov | |

| Cryptands | Metal Ions | High stability and selectivity due to the three-dimensional encapsulation of the guest. cambridgescholars.com |

Role in Quantum Materials Research and Spin Communication

While direct applications of this compound in quantum materials are still an emerging area of research, its derivatives, particularly those that can form coordination complexes and polymers, hold significant potential in the field of molecular magnetism and spin communication. The key to this potential lies in the dual functionality of its derivatives: the ability to form stable ligands through the aldehyde group and the presence of cyano groups that can mediate magnetic interactions.

Schiff base ligands derived from this compound can coordinate with transition metal ions to form discrete molecular complexes or extended coordination polymers. In these structures, the cyano groups can act as bridging ligands, connecting adjacent metal centers. This bridging is a critical factor in facilitating communication between the electron spins of the metal ions.

The investigation into the magnetic properties of materials derived from dicyano-functionalized ligands is an active area of research. The nature and strength of the magnetic coupling (ferromagnetic or antiferromagnetic) between metal centers can be influenced by several factors, including the distance between the metal ions, the geometry of the coordination sphere, and the electronic properties of the bridging ligand. The dicyano substitution on the aromatic ring of the ligand can modulate the electronic structure of the ligand, thereby influencing the magnetic exchange interactions.

Table 2: Potential Roles of this compound Derivatives in Quantum Materials

| Research Area | Potential Role of this compound Derivatives | Relevant Properties |

| Molecular Magnetism | Formation of coordination polymers with bridging cyano groups. | Mediation of magnetic exchange (ferromagnetic or antiferromagnetic) between metal centers. researchgate.net |

| Spin-Crossover Materials | As ligands in transition metal complexes to tune the ligand field strength. | Inducing spin-state switching in response to external stimuli. |

| Spin Communication | Incorporation into multi-spin systems to facilitate interaction between spin centers. | Coherent manipulation of spin states for quantum information processing. |

Further research in this direction could involve the synthesis and characterization of new coordination complexes and polymers using ligands derived from this compound. Detailed magnetic susceptibility measurements, electron spin resonance (ESR) spectroscopy, and theoretical calculations will be essential to understand the magneto-structural correlations and to guide the design of new quantum materials with tailored magnetic properties.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations on Molecular Structure and Electronic Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the fundamental electronic structure of 2,6-Dicyanobenzaldehyde. These calculations provide a detailed picture of how electrons are distributed within the molecule and how this distribution influences its stability, spectroscopy, and reactivity.

The electronic behavior of this compound is largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are key to understanding its chemical reactivity and electronic transitions. The powerful electron-withdrawing nature of the two cyano groups, combined with the aldehyde group, significantly lowers the energy of the LUMO, making the molecule a good electron acceptor.

The charge distribution within the molecule is highly polarized. The electronegative oxygen and nitrogen atoms pull electron density away from the carbon atoms. This results in a significant partial positive charge on the carbonyl carbon of the aldehyde group, making it highly electrophilic and susceptible to nucleophilic attack. The cyano groups also withdraw electron density from the aromatic ring through both inductive and resonance effects, further influencing the molecule's electrostatic potential.

Table 1: Predicted Electronic Properties of this compound

| Property | Description | Predicted Influence |

|---|---|---|

| HOMO | Highest Occupied Molecular Orbital | Primarily located on the aromatic ring and lone pairs of oxygen/nitrogen. |

| LUMO | Lowest Unoccupied Molecular Orbital | Primarily located on the carbonyl group and cyano groups, indicating susceptibility to nucleophilic attack. |

| Electrostatic Potential | Distribution of charge | Negative potential concentrated around oxygen and nitrogen atoms; positive potential on the carbonyl carbon and ring hydrogens. |

| Carbonyl Carbon Charge | Partial Charge | Highly positive, enhancing its electrophilicity. |

Note: This table represents generalized predictions based on the functional groups present in the molecule.

Computational methods can predict various spectroscopic signatures, which are invaluable for interpreting experimental data. Techniques like DFT can calculate vibrational frequencies corresponding to infrared (IR) and Raman spectra. Key predicted vibrations for this compound would include the C=O stretch of the aldehyde, the C≡N stretch of the cyano groups, and various C-H and C=C stretching and bending modes of the aromatic ring.

Conformational analysis, aided by computation, explores the molecule's different spatial arrangements and their relative energies. For this compound, the primary conformational flexibility lies in the rotation around the single bond connecting the aldehyde group to the aromatic ring. Theoretical calculations can determine the rotational barrier and identify the most stable conformer, which is typically the planar arrangement where the aldehyde group is coplanar with the benzene (B151609) ring to maximize conjugation. The steric hindrance from the adjacent cyano groups would also influence this preference.

DFT is a cornerstone for predicting chemical reactivity. nih.govredalyc.org By calculating various reactivity descriptors, DFT can identify which parts of a molecule are most likely to participate in a chemical reaction. researchgate.net For this compound, the strong electron-withdrawing properties of the cyano groups significantly decrease the electron density of the aromatic ring. This activates the aldehyde group, making its carbonyl carbon a prime target for nucleophiles. DFT calculations can quantify this reactivity by mapping the Fukui function, which indicates the change in electron density when an electron is added or removed, thereby highlighting the most electrophilic and nucleophilic sites.

Table 2: DFT-Based Reactivity Predictions for this compound

| Site | Predicted Reactivity | Rationale |

|---|---|---|

| Carbonyl Carbon | Highly Electrophilic | Strong polarization of the C=O bond and electron withdrawal by cyano groups. |

| Aromatic Ring | Electron Deficient | Deactivated towards electrophilic substitution due to two strong electron-withdrawing cyano groups. |

| Cyano Nitrogen | Nucleophilic | Lone pair of electrons available for coordination or reaction. |

| Oxygen Atom | Nucleophilic | Lone pairs of electrons can act as a hydrogen bond acceptor or a nucleophile. |

Molecular Dynamics (MD) Simulations and Solvent Effects

While quantum calculations are excellent for static electronic properties, Molecular Dynamics (MD) simulations are used to study the motion of atoms and molecules over time. osti.gov This is particularly useful for understanding how this compound behaves in a solvent, which is crucial for predicting its reactivity and stability in solution.

The choice of solvent model is critical in simulations. nih.gov

Explicit Solvent Models: These models include individual solvent molecules in the simulation box. nih.gov They are computationally more demanding but can capture specific, directional interactions such as hydrogen bonds between the solvent and the solute's aldehyde oxygen or cyano nitrogens. nih.gov This level of detail is often necessary to accurately model reaction mechanisms where solvent molecules play an active role. youtube.com

For a molecule like this compound, which has specific hydrogen bond acceptor sites, explicit solvent models are generally superior for accurately simulating reaction dynamics and pathways in protic solvents. nih.govnih.gov

The solvent molecules immediately surrounding a solute form a "solvation shell" that can significantly influence its reactivity. MD simulations with explicit solvent models can reveal the structure and dynamics of this shell around this compound. researchgate.net For instance, in a polar protic solvent like water or methanol, solvent molecules would likely form strong hydrogen bonds with the carbonyl oxygen and the nitrogen atoms of the cyano groups. This specific arrangement can stabilize transition states or intermediates in a reaction, thereby altering the reaction pathway and rate compared to the gas phase or a nonpolar solvent. The local ordering of solvent molecules can also create steric hindrance or facilitate proton transfer, directly impacting the mechanism of reactions involving the aldehyde group.

Mechanistic Elucidation through Advanced Computational Approaches

Computational chemistry serves as a powerful tool for in-depth investigations of chemical reactions, providing insights that are often difficult to obtain through experimental methods alone. While specific computational studies focused exclusively on this compound are not prevalent in the reviewed literature, the established methodologies are broadly applicable to understand its reactivity. The following sections detail how advanced computational approaches could be employed to elucidate the reaction mechanisms of this compound, drawing parallels from studies on analogous molecules.

Simulation of Reaction Pathways and Transition States

The simulation of reaction pathways is a cornerstone of computational chemistry, allowing for the mapping of the potential energy surface of a reaction. This process involves identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. nih.gov Transition states represent the highest energy point along a reaction coordinate and are fleeting, making them challenging to observe experimentally. mit.eduyoutube.com Computational models, however, can predict the geometries and energies of these critical structures. mit.edunih.gov

For a molecule like this compound, computational methods such as Density Functional Theory (DFT) could be used to model various reactions. For instance, in a nucleophilic addition to the carbonyl group, calculations could map the trajectory of the nucleophile as it approaches the carbonyl carbon. academie-sciences.fracademie-sciences.fr DFT has been effectively used to study the mechanisms of reactions involving aldehydes, such as cycloaddition reactions. By calculating the energies of the transition states for different possible pathways, the most likely reaction mechanism can be determined. For example, in reactions with multiple potential products, the pathway with the lowest activation energy barrier is generally favored. pku.edu.cn

Advanced methods can further refine these simulations. For instance, variationally enhanced sampling methods can be used to more effectively sample the transition state region, providing a more detailed understanding of the reaction dynamics. arxiv.org While specific data for this compound is not available, the principles from studies on other organic reactions are directly applicable. researchgate.nettubitak.gov.trnih.gov

Corroboration of Experimental Kinetic and Thermodynamic Data

Computational chemistry provides a means to calculate kinetic and thermodynamic parameters that can be directly compared with experimental data. Transition state theory, when combined with calculated energies of reactants and transition states, allows for the estimation of reaction rates. nih.gov These calculated rates can then be compared with experimentally measured rates to validate the proposed reaction mechanism.

Similarly, thermodynamic data such as reaction enthalpies and Gibbs free energies can be computed and compared with experimental values obtained from techniques like calorimetry. Agreement between computational and experimental data lends strong support to the accuracy of the theoretical model and the mechanistic insights it provides. While no specific corroborative studies for this compound were identified, this approach is a standard practice in mechanistic chemistry. dntb.gov.ua

Application of Isotopic Labeling in Computational Reaction Tracing

Isotopic labeling is a powerful experimental technique used to trace the path of atoms through a chemical reaction. wikipedia.org When combined with computational chemistry, it becomes an even more potent tool for mechanistic elucidation. researchgate.net Computational models can predict the effects of isotopic substitution on the vibrational frequencies of molecules, which can be correlated with infrared spectroscopy data. scispace.comcoe.edu

In the context of this compound, one could computationally model a reaction where a specific atom is replaced by its heavier isotope, for example, replacing a hydrogen atom with deuterium. The calculations would predict how this isotopic substitution affects the energies of the transition states and, consequently, the reaction rates (the kinetic isotope effect). These theoretical predictions can then be compared with experimental measurements of the kinetic isotope effect to provide detailed information about the bonding changes occurring in the transition state. researchgate.net

Furthermore, computational software can visualize the vibrational modes associated with different isotopic labels, helping to directly link theoretical predictions to experimental observations. coe.edu This combined experimental and computational approach can provide definitive evidence for or against a proposed reaction mechanism. Although specific examples for this compound are not available in the provided search results, the general methodology is well-established for a wide range of organic reactions. researchgate.netresearchgate.net

Catalysis and Mechanistic Studies

Heterogeneous and Homogeneous Catalysis Applications

Supported Catalysts Derived from 2,6-Dicyanobenzaldehyde Frameworks

There is a lack of available scientific literature detailing the development or application of supported catalysts where this compound serves as the primary structural framework. Research in supported catalysis often involves immobilizing metallic or organometallic complexes on solid supports like silica, alumina, or polymers to enhance stability and reusability. While derivatives of benzaldehyde (B42025) are used in various catalytic processes, specific instances of this compound being the core of such supported systems are not documented in the reviewed sources.

Homogeneous Catalytic Systems for Specific Transformations

Similarly, the role of this compound in homogeneous catalysis is not well-documented in the sense of it acting as a ligand for a metal center or as an organocatalyst itself. Homogeneous catalysis involves catalysts that are in the same phase as the reactants, often as soluble metal-ligand complexes. The scientific literature does not currently provide significant examples of this compound being employed in this capacity for specific chemical transformations. Its utility is consistently reported as a building block for more complex structures rather than a direct participant in a catalytic cycle as a ligand or catalyst.

Q & A

Q. What are the recommended synthetic routes for 2,6-Dicyanobenzaldehyde, and how can reaction conditions be optimized for higher yields?

this compound (CAS 159618-36-7) is typically synthesized via cyanation of halogenated benzaldehyde precursors. A common approach involves Pd-catalyzed cyanation of 2,6-dihalobenzaldehydes using cyanating agents like KCN or Zn(CN)₂ under inert atmospheres . Optimization strategies include:

- Catalyst Screening : Testing Pd(PPh₃)₄ vs. Pd₂(dba)₃ with ligands (e.g., Xantphos) to improve turnover.

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.

- Temperature Control : Maintaining 80–100°C to balance reaction rate and side-product formation.

AI-driven retrosynthesis tools (e.g., Template_relevance models) can propose alternative routes, such as direct formylation of dicyano precursors .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation account for potential artifacts?

- NMR : ¹³C NMR identifies cyano groups (δ ~115–120 ppm) and aldehyde protons (δ ~10 ppm). Aromatic protons appear as a singlet due to symmetry (δ ~7.5–8.5 ppm) .

- FT-IR : Confirm C≡N stretches (~2220 cm⁻¹) and aldehyde C=O (~1700 cm⁻¹).

- LC-MS/MS : Use high-resolution MS to distinguish isotopic patterns (e.g., [M+H]⁺ at m/z 157.03) and rule out hydrolyzed byproducts (e.g., carboxylic acids) .

Artifact Mitigation : Store samples under anhydrous conditions to prevent aldehyde oxidation and monitor for moisture-induced hydrolysis during analysis .

Q. What are the key stability considerations for storing and handling this compound in laboratory settings?